(1-Amino-2-phenylethyl)phosphonic acid
Overview
Description
(1-Amino-2-phenylethyl)phosphonic acid is a phosphonic acid derivative characterized by the presence of an amino group and a phenyl group attached to the ethyl chain. This compound is known for its role as an inhibitor of phenylalanine ammonia-lyase, an enzyme involved in the phenylpropanoid pathway in plants
Mechanism of Action
Target of Action
The primary target of (1-Amino-2-phenylethyl)phosphonic acid, also known as R-APEP, is the enzyme Phenylalanine Ammonia-Lyase (PAL) . PAL plays a crucial role in the biosynthesis of phenylpropanoids, a class of plant secondary metabolites that are involved in various physiological functions such as mechanical support, protection against stress, pigmentation, and signaling .
Mode of Action
R-APEP acts as an inhibitor of PAL . It competes with the natural substrate, phenylalanine, for the active site of the enzyme, thereby reducing the enzyme’s activity . A 50% inhibition of PAL activity in vitro was observed with 4.2 μM R-APEP .
Biochemical Pathways
The inhibition of PAL by R-APEP impacts the phenylpropanoid pathway . This pathway is responsible for the production of a wide range of secondary metabolites in plants, including flavonoids, lignins, and phytoalexins . By inhibiting PAL, R-APEP reduces the conversion of phenylalanine to cinnamate, a key step in the phenylpropanoid pathway .
Pharmacokinetics
The molecular weight of r-apep is 20116 Da , which suggests that it may have good bioavailability due to its relatively small size.
Result of Action
The inhibition of PAL by R-APEP has been shown to affect the accumulation of glyceollin , a type of phytoalexin, in soybean plants . Specifically, roots treated with R-APEP showed a reduction of about 47% in glyceollin content when measured 12 h after inoculation . This suggests that R-APEP can influence the plant’s defense mechanisms against pathogens.
Biochemical Analysis
Biochemical Properties
(1-Amino-2-phenylethyl)phosphonic acid plays a crucial role in biochemical reactions, primarily as an inhibitor of phenylalanine ammonia-lyase (PAL). This enzyme catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, a key step in the phenylpropanoid pathway. The compound inhibits PAL competitively, with a Ki value of 1.5 μM for the R-enantiomer . Additionally, this compound interacts with phenylalanyl-tRNA synthetase, albeit with lower affinity compared to PAL . These interactions highlight the compound’s potential to modulate phenylalanine metabolism and related pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. In plant cells, particularly in soybean seedlings, the compound has been shown to reduce glyceollin accumulation, a phytoalexin involved in plant defense . This reduction is due to the inhibition of phenylalanine ammonia-lyase, leading to decreased resistance against certain pathogens. In animal cells, the compound’s impact on phenylalanine metabolism can influence cell signaling pathways, gene expression, and cellular metabolism, although specific studies on these effects are limited.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of phenylalanine ammonia-lyase, preventing the enzyme from catalyzing the conversion of L-phenylalanine to trans-cinnamic acid . This binding interaction is competitive, with the R-enantiomer showing higher affinity than the S-enantiomer. Additionally, the compound’s interaction with phenylalanyl-tRNA synthetase further modulates phenylalanine metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to a significant reduction in glyceollin content in soybean seedlings, with a 67% reduction observed at a concentration of 1 mM after 12 hours . These temporal effects highlight the importance of considering exposure duration in experimental designs.
Metabolic Pathways
This compound is involved in metabolic pathways related to phenylalanine metabolism. By inhibiting phenylalanine ammonia-lyase, the compound affects the phenylpropanoid pathway, leading to altered levels of metabolites such as trans-cinnamic acid and glyceollin . The compound’s interaction with phenylalanyl-tRNA synthetase further influences protein synthesis and related metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-phenylethyl)phosphonic acid typically involves the resolution of diethyl (1-amino-2-phenylethyl)phosphonate with dibenzoyl-L-tartaric acid, followed by hydrolysis . Another method involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production methods for phosphonic acids often involve the use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P–C bond . The McKenna procedure is widely used due to its efficiency and reliability in producing high yields of phosphonic acids .
Chemical Reactions Analysis
Types of Reactions: (1-Amino-2-phenylethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphonous acid.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions
Major Products: The major products formed from these reactions include various phosphonic acid derivatives, which can be further utilized in different applications .
Scientific Research Applications
(1-Amino-2-phenylethyl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a chelating agent and in the synthesis of other phosphonic acid derivatives.
Biology: The compound is an inhibitor of phenylalanine ammonia-lyase, making it useful in studying the phenylpropanoid pathway in plants
Medicine: Its potential as a drug or pro-drug is being explored due to its bioactive properties.
Comparison with Similar Compounds
- (1-Amino-2-phenylethyl)phosphonous acid
- α-Aminooxy-β-phenylpropionic acid
- N-phosphonomethyl glycine (glyphosate)
Comparison: (1-Amino-2-phenylethyl)phosphonic acid is unique due to its specific inhibition of phenylalanine ammonia-lyase, whereas other similar compounds may inhibit different enzymes or pathways. For example, glyphosate inhibits the shikimic acid pathway, while α-aminooxy-β-phenylpropionic acid is a potent inhibitor of PAL but does not affect phenylalanine-tRNA synthetases .
Properties
IUPAC Name |
(1-amino-2-phenylethyl)phosphonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO3P/c9-8(13(10,11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,9H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCNOURLMNHAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(N)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301273467 | |
Record name | P-(1-Amino-2-phenylethyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6324-00-1 | |
Record name | P-(1-Amino-2-phenylethyl)phosphonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6324-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Amino-2-phenylethylphosphonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC30080 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30080 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | P-(1-Amino-2-phenylethyl)phosphonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301273467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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